molecular formula C17H21FN4OS B2997399 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS No. 1105246-83-0

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Cat. No.: B2997399
CAS No.: 1105246-83-0
M. Wt: 348.44
InChI Key: PECFMNYGYJPFST-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring. One common approach is to react ethyl hydrazinecarbodithioate with an appropriate acyl chloride to form the thiadiazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

  • Biology: Research has explored its effects on cellular processes and its ability to interact with biological targets.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.

  • Fluorobenzyl Compounds: The fluorobenzyl group is often used in medicinal chemistry to enhance the biological activity of compounds.

Uniqueness: 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which can lead to unique biological activities and applications.

This compound represents a valuable addition to the field of chemical research, with potential applications that span across various scientific disciplines. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new insights and advancements in the future.

Properties

IUPAC Name

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-2-15-20-21-16(24-15)13-7-9-22(10-8-13)17(23)19-11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECFMNYGYJPFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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